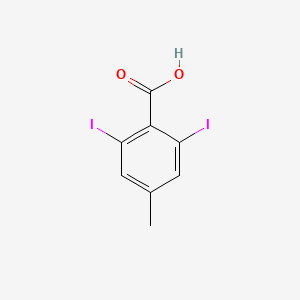

2,6-Diiodo-4-methylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6I2O2 |

|---|---|

Molecular Weight |

387.94 g/mol |

IUPAC Name |

2,6-diiodo-4-methylbenzoic acid |

InChI |

InChI=1S/C8H6I2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) |

InChI Key |

KVHAZRZKGVIBAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)I)C(=O)O)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,6 Diiodo 4 Methylbenzoic Acid and Analogues

Regioselective Iodination Protocols

Regioselective iodination is a critical process for introducing iodine atoms at specific positions on an aromatic ring. For benzoic acid derivatives, achieving ortho-iodination is a significant challenge that has been addressed through various innovative strategies.

Direct C-H Iodination Strategies for Benzoic Acid Derivatives

Direct C-H iodination represents an atom-economical and efficient approach to synthesizing iodinated benzoic acids. Recent advancements have focused on the use of transition metal catalysts to achieve high selectivity under mild conditions.

One notable method involves an iridium-catalyzed C-H activation/iodination of benzoic acids. acs.orgresearchgate.net This protocol utilizes a simple iridium(III) complex in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent, enabling the ortho-selective iodination of a wide array of benzoic acids. acs.orgresearchgate.net The reaction proceeds under remarkably mild conditions, tolerating air and moisture, and does not require any additives or bases, which enhances its functional group tolerance. acs.org The mechanism is believed to involve a rate-limiting metalation step, followed by iodination through an Ir(III)/Ir(V) catalytic cycle. acs.org This method has demonstrated high yields for ortho-substituted benzoic acids, including those with halogen substituents. acs.org

Another approach employs a palladium(II)-catalyzed ortho-iodination of benzoic acids in aqueous media, using potassium iodide (KI) as the iodine source. researchgate.net This method is promoted as a "green chemistry" approach due to the use of water as a solvent. researchgate.net Mechanistic studies suggest the formation of a palladacycle intermediate that directs the C-H activation and subsequent iodination. researchgate.net

A formal C-H/C-I metathesis has also been reported for the site-selective C-H iodination of 2-aryl benzoic acid derivatives. nih.govfigshare.com This method uses a mild iodinating reagent, 1-iodo-4-methoxy-2-nitrobenzene, to achieve remote site-selective iodination under mild conditions. nih.govfigshare.com

| Catalyst System | Key Features | Substrate Scope |

| Iridium(III) complex in HFIP | Mild conditions, no additives, high ortho-selectivity, air and moisture tolerant. acs.orgresearchgate.net | Broad, including various substituted benzoic acids. acs.org |

| Palladium(II) in aqueous media | "Green" approach, uses KI as iodine source. researchgate.net | Mono-iodination of benzoic acid derivatives. researchgate.net |

| Formal C-H/C-I Metathesis | Remote site-selective iodination, mild conditions. nih.govfigshare.com | 2-aryl benzoic acid derivatives. nih.govfigshare.com |

ipso-Iododecarboxylation Approaches

Ipso-iododecarboxylation offers an alternative route to iodoarenes by replacing a carboxylic acid group with an iodine atom. This method is particularly useful for synthesizing iodoarenes from readily available aromatic carboxylic acids.

A practical and efficient strategy for the ipso-iododecarboxylation of aromatic carboxylic acids utilizes N-iodosuccinimide (NIS) as the iodine source in the presence of a palladium acetate (B1210297) catalyst. researchgate.net This method allows for the controllable synthesis of both mono- and di-iodoarenes. researchgate.net For benzoic acids with electron-donating substituents at both ortho-positions, di-iodination proceeds effectively. researchgate.net

Iron-promoted hydroxylation of benzoic acids can also lead to ipso-hydroxylation with subsequent decarboxylation, yielding phenolates. nih.gov While not a direct iodination method, this highlights the reactivity of the carboxylate group in ipso substitution reactions. The outcome depends on the electronic properties and position of substituents on the benzoic acid. nih.gov

| Reagent/Catalyst | Reaction Type | Key Features |

| NIS/Pd(OAc)₂ | Ipso-iododecarboxylation | Controllable mono- or di-iodination. researchgate.net |

| Fe(II) complexes/H₂O₂ | Ipso-hydroxylation/decarboxylation | Regioselective, substituent-dependent. nih.gov |

Use of Iodine/Silver Trifluoroacetate (B77799) as an Efficient Iodinating Reagent

The combination of elemental iodine with silver salts has proven to be a powerful system for the electrophilic iodination of aromatic compounds. Silver salts activate iodine by forming insoluble silver iodide, thereby generating a more electrophilic iodine species. nih.gov

Specifically, the iodine/silver trifluoroacetate system has been effectively used for the iodination of various aromatic compounds. nih.gov This reagent combination is known to be highly reactive. Research has also explored other silver salts like silver sulfate, silver hexafluoroantimonate, silver tetrafluoroborate, and silver hexafluorophosphate (B91526) for the regioselective iodination of chlorinated aromatic compounds, demonstrating the versatility of silver-assisted iodination. nih.gov These reagents can activate iodine for electrophilic attack on the aromatic ring. nih.gov For instance, iodine in the presence of silver triflate has been developed as a direct iodination method for synthesizing precursors for medical imaging agents. researchgate.net Kinetic and computational studies suggest that in solution, an interplay between silver(I) and iodine(III) centers can significantly affect the catalytic activity in reactions requiring electrophilic activation. chemrxiv.org

| Silver Salt | Application |

| Silver Trifluoroacetate | General iodination of aromatic compounds. nih.gov |

| Silver Sulfate | Iodination of aromatic amines and alkyl/alkoxybenzenes. nih.govtandfonline.com |

| Silver Triflate | Direct iodination for imaging agent precursors. researchgate.net |

| AgSbF₆, AgBF₄, AgPF₆ | Regioselective iodination of chlorinated aromatics. nih.gov |

Precursor-Based Synthesis Routes

In addition to direct iodination, 2,6-diiodo-4-methylbenzoic acid and its analogues can be synthesized from strategically chosen precursors. These routes often involve the transformation of halogenated or otherwise functionalized benzoic acid intermediates.

Preparation from Halogenated Benzoic Acid Intermediates

The synthesis of di-iodinated benzoic acids can be achieved by starting with already halogenated benzoic acid precursors. For example, the chlorination of 4-aminobenzoic acid can lead to various chlorinated derivatives, which could potentially serve as precursors for subsequent iodination reactions. researchgate.net Similarly, the chlorination of 4-acetylaminobenzoic acid yields 4-acetylamino-3,5-dichlorobenzoic acid, which can be saponified to 4-amino-3,5-dichlorobenzoic acid. researchgate.net These di-chloro compounds could theoretically undergo halogen exchange reactions to produce the corresponding di-iodo derivatives.

A German patent describes a process for preparing 2,6-dichlorobenzoic acid by the chlorination of 2,6-dichlorobenzal chloride with the addition of water and a Lewis acid catalyst. google.com This highlights a method for introducing halogens at the 2 and 6 positions, which is a key structural feature of the target molecule.

Analogous Oxidation-Chlorination Methods for Methylbenzoic Acids

Oxidation and chlorination reactions of methylbenzoic acids provide another pathway to halogenated precursors. A Chinese patent details a method for synthesizing 2,6-dichloro-p-toluic acid from p-toluic acid (4-methylbenzoic acid) through an oxidation-chlorination reaction. google.com The process involves dissolving p-toluic acid in dichloroacetic acid, adding a tungstate (B81510) catalyst and hydrochloric acid, and then introducing hydrogen peroxide. google.com This one-pot reaction yields the desired 2,6-dichloro-p-toluic acid, which could be a precursor for the target di-iodo compound via halogen exchange.

Another relevant process is the nuclear chlorination of 4-methylbenzoyl chloride in the presence of ferric(III) chloride, which primarily yields 3-chloro-4-methylbenzoyl chloride. stackexchange.com While the regioselectivity is different, this demonstrates a method for introducing chlorine onto the ring of a p-toluic acid derivative.

| Starting Material | Reaction Type | Product |

| p-Toluic acid | Oxidation-Chlorination | 2,6-Dichloro-p-toluic acid. google.com |

| 4-Methylbenzoyl chloride | Nuclear Chlorination | 3-Chloro-4-methylbenzoyl chloride. stackexchange.com |

Comprehensive Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy. For 2,6-Diiodo-4-methylbenzoic acid, the molecular formula is C₈H₆I₂O₂. nih.govresearchgate.net

HRMS can differentiate between compounds with the same nominal mass but different elemental formulas by detecting minute mass differences. The theoretical exact mass of this compound is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹²⁷I, ¹⁶O). An experimentally determined mass from an HRMS analysis that matches this theoretical value within a few parts per million (ppm) provides high confidence in the assigned molecular formula.

Table 1: Theoretical Isotopic Mass Data for this compound

| Formula | Isotope | Exact Mass (Da) |

|---|---|---|

| C₈H₆I₂O₂ | Monoisotopic | 387.8400 |

| C₈H₆I₂O₂ | ¹³C (1 atom) | 388.8434 |

This interactive table allows sorting by formula, isotope, and exact mass.

In mass spectrometry, the molecular ion ([M]⁺) of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable structural information. While specific experimental data for this compound is not publicly available, a probable fragmentation pathway can be predicted based on the known behavior of benzoic acids and halogenated aromatic compounds. acs.orgresearchgate.net

Common fragmentation pathways for carboxylic acids include the loss of small neutral molecules. researchgate.net Key expected fragmentation events for this compound would include:

Loss of a hydroxyl radical (•OH): Formation of an acylium ion [M-OH]⁺.

Loss of a carboxyl group (•COOH): Formation of an iodinated toluene (B28343) fragment [M-COOH]⁺.

Decarboxylation (loss of CO₂): This is a common rearrangement for benzoic acids.

Loss of Iodine atoms: Cleavage of the C-I bonds, leading to fragments corresponding to [M-I]⁺ and [M-2I]⁺.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Loss from Molecular Ion (m/z 388) | Description |

|---|---|---|

| [M-OH]⁺ | Loss of •OH (17 Da) | Acylium ion formation |

| [M-COOH]⁺ | Loss of •COOH (45 Da) | Loss of the carboxylic acid group |

| [M-I]⁺ | Loss of •I (127 Da) | Cleavage of one carbon-iodine bond |

This interactive table outlines the most likely fragmentation pathways.

X-ray Crystallography and Solid-State Structure Determination

While the specific crystal structure of this compound has not been publicly detailed, analysis of closely related halogenated benzoic acids provides a strong predictive model for its solid-state characteristics, including crystal packing and intermolecular interactions. researchgate.netresearchgate.net

Single crystal X-ray diffraction studies on analogous compounds, such as 2,6-difluorobenzoic acid and other substituted benzoic acids, reveal common structural motifs. researchgate.net A recurring and dominant feature in the crystal structures of benzoic acids is the formation of centrosymmetric dimers. researchgate.netresearchgate.net This dimerization occurs through a pair of strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules, creating a characteristic R²₂(8) ring motif. researchgate.netnih.gov It is highly probable that this compound adopts a similar dimeric structure as the fundamental building block of its crystal lattice. The large iodine atoms at the ortho positions may cause steric hindrance, potentially leading to a significant dihedral angle between the plane of the carboxylic acid group and the benzene (B151609) ring, a feature observed in 2,6-difluorobenzoic acid. researchgate.net

Halogen bonds (C-I···O or C-I···I) are directional interactions where the electropositive region on the iodine atom (the σ-hole) is attracted to an electron-rich atom (like a carbonyl oxygen) on an adjacent molecule. acs.orgnih.gov In related iodinated aromatic structures, C-I···O and even C-I···π interactions have been shown to link the primary structural units (like dimers) into extended one- or two-dimensional networks. nih.govresearchgate.netnih.gov These interactions, though weaker than hydrogen bonds, are highly directional and contribute significantly to the stability and specific geometry of the crystal lattice.

The hydrogen bonding network is the principal organizing force in the crystal structures of benzoic acid derivatives. nih.govresearchgate.net The primary and most robust interaction is the O-H···O hydrogen bond that forms the carboxylic acid dimer, as discussed previously. researchgate.netresearchgate.net

In addition to this dominant motif, weaker C-H···O or C-H···I hydrogen bonds may further stabilize the crystal packing. These interactions involve hydrogen atoms from the aromatic ring or the methyl group acting as donors, and oxygen or iodine atoms on neighboring molecules acting as acceptors. The interplay of these strong and weak hydrogen bonds, in concert with the halogen bonds, dictates the final, intricate three-dimensional supramolecular assembly. nih.govnih.gov The result is typically a layered or sheet-like structure, with the specific arrangement influenced by the steric and electronic effects of the substituents on the benzene ring. researchgate.netnih.gov

Halogen Bonding Interactions and Their Structural Implications

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. In the case of this compound, the two iodine atoms are potential halogen bond donors. The strength of this interaction generally increases with the polarizability of the halogen atom, making iodine an excellent candidate for forming strong halogen bonds.

Hirshfeld Surface Analysis and Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis maps various properties onto the surface, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.

I···H/H···I contacts: Interactions between the iodine atoms and hydrogen atoms of neighboring molecules.

H···H contacts: Interactions between hydrogen atoms.

O···H/H···O contacts: Hydrogen bonds involving the carboxylic acid group.

I···O/O···I contacts: Halogen bonds between iodine and oxygen atoms.

C···H/H···C contacts: Interactions involving the carbon framework.

I···I contacts: Interactions between iodine atoms of different molecules.

The following is an illustrative example of a Hirshfeld surface analysis data table for a related compound, as specific data for this compound is unavailable.

| Intermolecular Contact | Contribution (%) |

| I···H | 25.0 |

| H···H | 20.0 |

| O···H | 15.0 |

| I···O | 10.0 |

| C···H | 10.0 |

| I···I | 8.0 |

| C···C | 7.0 |

| Other | 5.0 |

| This table is for illustrative purposes only and does not represent experimental data for this compound. |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and understanding its electronic landscape. These calculations aim to find the lowest energy conformation, which corresponds to the most stable structure of the molecule.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules. dergipark.org.tr By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometric parameters including bond lengths, bond angles, and dihedral angles of 2,6-Diiodo-4-methylbenzoic acid can be precisely calculated. documentsdelivered.com

The optimization process for this compound would likely reveal significant steric hindrance between the bulky iodine atoms at the ortho positions and the carboxylic acid group. This steric strain is expected to force the carboxyl group out of the plane of the benzene (B151609) ring to achieve a more stable, lower-energy conformation. The iodine atoms themselves will also influence the geometry of the benzene ring, potentially causing slight distortions from a perfect hexagonal shape.

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT

| Parameter | Predicted Value |

| C-I Bond Length | ~2.10 Å |

| C-C (aromatic) Bond Length | ~1.40 Å |

| C-C (carboxyl) Bond Length | ~1.50 Å |

| C=O Bond Length | ~1.22 Å |

| C-O Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| C-I-C Bond Angle | ~118° |

| C-C-C (ring) Bond Angle | ~120° |

| O-C=O Bond Angle | ~123° |

| C-C-O-H Dihedral Angle | Non-planar |

Note: These are hypothetical values based on typical DFT calculations for similar halogenated benzoic acids and are presented for illustrative purposes.

Theoretical calculations can also predict the spectroscopic signatures of a molecule, which are crucial for its experimental identification and characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, the calculations would show the influence of the electron-withdrawing iodine atoms and carboxyl group, and the electron-donating methyl group on the chemical shifts of the aromatic protons and carbons. The protons on the benzene ring would likely appear as distinct signals due to the asymmetric substitution pattern.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be calculated to identify the characteristic functional groups. researchgate.net Key predicted vibrational modes for this molecule would include the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, C-I stretching, and various aromatic C-H and C-C stretching and bending vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) region. chemicalbook.com The calculations would likely predict π→π* transitions within the benzene ring, with the positions of the absorption maxima influenced by the substituents.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Feature | Wavenumber/Wavelength |

| IR | O-H stretch (carboxylic acid) | ~3000-2500 cm⁻¹ (broad) |

| IR | C=O stretch (carbonyl) | ~1700-1680 cm⁻¹ |

| IR | C-I stretch | ~600-500 cm⁻¹ |

| ¹³C NMR | Carboxyl Carbon (COOH) | ~170-165 ppm |

| ¹³C NMR | Aromatic Carbons (C-I) | ~95-90 ppm |

| UV-Vis | π→π* transition | ~250-300 nm |

Note: These are hypothetical values based on typical spectroscopic data for similar compounds and are presented for illustrative purposes.

Analysis of Electronic Properties and Molecular Interactions

The electronic properties of a molecule govern its reactivity and how it interacts with other molecules.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would show a negative potential (typically colored red or yellow) around the oxygen atoms of the carboxyl group, indicating these as sites for electrophilic attack. The regions around the hydrogen atoms, particularly the acidic proton of the carboxyl group, would exhibit a positive potential (blue color), marking them as sites susceptible to nucleophilic attack. The iodine atoms would also influence the electrostatic potential of the aromatic ring.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. documentsdelivered.com

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the iodine atoms, which have lone pairs of electrons. The LUMO is likely to be centered on the carboxyl group and the aromatic ring, reflecting their electron-accepting nature. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: These are hypothetical values based on typical DFT calculations for similar aromatic compounds and are presented for illustrative purposes.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is significantly influenced by the steric and electronic interactions of its substituents. The presence of two bulky iodine atoms in the ortho positions relative to the carboxylic acid group is a dominant factor in determining the molecule's three-dimensional structure. This substitution pattern gives rise to the well-documented "ortho effect," which has profound implications for the molecule's geometry and reactivity. wikipedia.orgquora.com

Computational studies on structurally related molecules, such as 2-amino-3,5-diiodobenzoic acid, have utilized methods like Density Functional Theory (DFT) to optimize molecular geometries and calculate energetic properties. nih.gov A similar approach for this compound would involve mapping the potential energy surface by systematically varying the dihedral angle between the carboxyl and phenyl groups to quantify the rotational energy barrier and identify the most stable conformation.

| Parameter | Predicted Characteristic for this compound | Basis for Prediction |

| C2-C1-C(O)-O Dihedral Angle | Significantly non-planar (>34°) | Steric hindrance from two ortho iodine atoms (ortho effect), larger than that observed in 2,6-difluorobenzoic acid. wikipedia.orgnih.gov |

| Rotational Energy Barrier | High | Severe steric repulsion in the planar transition state. wikipedia.orgquora.com |

| Most Stable Conformer | Carboxyl group twisted out of the benzene ring plane. | Minimization of steric strain. wikipedia.org |

Computational Simulation Studies of X-ray Properties for Iodinated Compounds

Iodinated organic molecules, such as this compound, are of significant interest in the field of medical imaging due to their ability to absorb X-rays. radiologykey.com The high atomic number of iodine makes it an effective component of radiocontrast agents, which enhance the visibility of internal body structures in X-ray-based imaging techniques like computed tomography (CT). radiologykey.com Computational simulations are crucial tools for predicting and understanding the X-ray attenuation properties of these compounds before their synthesis and experimental evaluation.

These simulations can model the interaction of X-rays with the iodinated molecules, predicting key properties such as their X-ray absorption spectra. wikipedia.orgquora.com The primary goal of these computational studies is to assess how effectively a compound will absorb X-rays at the energies typically used in clinical imaging. The X-ray attenuation is directly related to the concentration of the iodine atoms in the material. radiologykey.com

For instance, simulation studies have been performed on novel iodinated compounds to compare their X-ray attenuation properties with those of commercially available contrast agents like Omnipaque. wikipedia.org These simulations often involve creating a computational phantom, a virtual representation of a body part or a standardized object, containing the contrast agent at a specific concentration. By simulating the passage of a virtual X-ray beam through the phantom, researchers can calculate the expected image contrast. wikipedia.org

The methodologies for these simulations can vary. Some approaches use molecular dynamics (MD) and Monte Carlo-based codes, such as XMDYN, to model the complex interactions between X-ray photons and the atoms of the compound. mit.edu These simulations can track processes like ionization and the subsequent electronic cascades. The results from these simulations can guide the design of new iodinated molecules with optimized properties for specific imaging applications. For example, by calculating the absorption profiles at different X-ray energies (kVp), it is possible to identify the optimal imaging conditions for a given contrast agent. wikipedia.org

| Simulation Aspect | Relevance to Iodinated Compounds | Example from Research |

| X-ray Attenuation | Predicts the effectiveness of a compound as a contrast agent. | Simulation results for a novel agent, NaDITMB, revealed equivalent absorption to the clinical agent Omnipaque. wikipedia.org |

| Imaging Conditions | Optimizes the X-ray beam energy (kVp) for maximum contrast. | Simulations showed that increasing kVp leads to diminished object contrast due to increased Compton scattering. wikipedia.org |

| Molecular Modeling | Provides an atomistic view of X-ray interaction processes. | Codes like XMDYN are used to simulate X-ray driven dynamics in complex systems. mit.edu |

| Comparative Analysis | Benchmarks new compounds against existing clinical standards. | The performance of a novel contrast material was initially assessed against Omnipaque using computational models. wikipedia.org |

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The substituents already present on the ring significantly affect both the rate of the reaction and the position of the new substituent. wikipedia.org

In 2,6-diiodo-4-methylbenzoic acid, the directing effects of the substituents determine the position of any further electrophilic attack. Substituents are generally classified as activating or deactivating and as ortho-, para-, or meta-directing. wikipedia.orgstudysmarter.co.uk

Iodine Atoms : Halogens, including iodine, are a unique class of substituents. They are considered deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene (B151609). youtube.comlibretexts.org This deactivation stems from their strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic ring. libretexts.org However, they are also ortho- and para-directors. This is because they can donate a lone pair of electrons through resonance (+M or +R effect), which helps to stabilize the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.orgorganicchemistrytutor.com This resonance stabilization is most effective when the electrophile attacks the ortho or para positions relative to the halogen. libretexts.org For iodine specifically, it directs to ortho and para positions in comparable amounts (e.g., 45% ortho and 54% para in the nitration of iodobenzene). wikipedia.org

Methyl Group (-CH₃) : The alkyl group is an activating group, meaning it increases the rate of electrophilic substitution. wikipedia.org It donates electron density primarily through an inductive effect (+I), making the aromatic ring more nucleophilic. libretexts.org The methyl group is an ortho-, para-director because it stabilizes the carbocation intermediate formed during ortho and para attack. libretexts.orgyoutube.com In these positions, a resonance structure can be drawn that places the positive charge on the carbon atom to which the methyl group is attached, allowing for direct stabilization by the electron-donating alkyl group. libretexts.org

Carboxylic Acid Group (-COOH) : The carboxylic acid group is a moderately deactivating group and a meta-director. youtube.comorganicchemistrytutor.com It withdraws electron density from the ring through both inductive and resonance effects (-I and -M), making the ring less reactive towards electrophiles. youtube.com It directs incoming electrophiles to the meta position because attack at the ortho and para positions would result in a highly unstable resonance structure with adjacent positive charges. youtube.com

In this compound, the available positions for substitution are C3 and C5. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOH | C1 | Deactivating, Meta-Director | Directs to C3, C5 |

| -I | C2 | Deactivating, Ortho/Para-Director | Directs to C3 (ortho), C5 (para) |

| -CH₃ | C4 | Activating, Ortho/Para-Director | Directs to C3, C5 (ortho) |

| -I | C6 | Deactivating, Ortho/Para-Director | Directs to C5 (ortho), C3 (para) |

The presence of two iodine atoms ortho to the carboxylic acid group exerts significant influence, primarily through steric and electronic effects.

Steric Hindrance (The Ortho Effect) : The bulky iodine atoms sterically hinder the approach of an electrophile to the adjacent C3 and C5 positions. More significantly, they cause the -COOH group to twist out of the plane of the benzene ring. wikipedia.orgquora.com This twisting, known as the "ortho effect," inhibits resonance between the carboxyl group and the phenyl ring. wikipedia.org This has a pronounced effect on the acidity of the benzoic acid but also impacts its electronic influence on the ring during electrophilic substitution. wikipedia.org

Nucleophilic Aromatic Substitution Reactions of Halogenated Benzoic Acids

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group (like a halide) on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.orgyoutube.com

In this compound, the substituents have the following effects on SNAr:

Electron-Withdrawing Groups : The carboxylic acid group is electron-withdrawing and is ortho to both iodine atoms. This positioning is favorable for stabilizing the negative charge that would develop on the ring during a nucleophilic attack. libretexts.org

Electron-Donating Groups : The methyl group at the para position is electron-donating, which is generally unfavorable for SNAr as it destabilizes the negative intermediate.

Leaving Group Ability : In SNAr reactions, fluoride (B91410) is often the best leaving group among halogens, contrary to SN1/SN2 trends. youtube.com Iodide is a viable leaving group, but the reaction rate is often slower. The rate-determining step is typically the nucleophilic attack on the carbon bearing the leaving group. youtube.com

The presence of the deactivating carboxylic acid group ortho to the iodine atoms could potentially allow for nucleophilic substitution, but this is counteracted by the electron-donating methyl group. Therefore, harsh reaction conditions would likely be required for a nucleophilic substitution to occur on this compound.

Carboxylic Acid Group Transformations

The carboxylic acid group of this compound can be converted into an ester. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com However, the steric hindrance from the two large ortho-iodine substituents makes the carboxyl group less accessible. This "ortho effect" can significantly slow down the rate of esterification compared to unhindered benzoic acids.

To overcome this steric hindrance, more forcing conditions or specific catalytic systems may be necessary. For instance, processes using strong acids like sulfuric acid at elevated temperatures (e.g., 115-125 °C) are used for the esterification of sterically hindered acids. google.com The synthesis of methyl 2,4-dihydroxy-3,6-dimethylbenzoate from its corresponding acid highlights that methyl esterification is a feasible transformation for substituted benzoic acids. google.com A general procedure for the esterification of a substituted benzoic acid might involve refluxing with an alcohol like methanol (B129727) in the presence of a catalyst. google.com

| Reactant | Reagent | Catalyst | Potential Product |

|---|---|---|---|

| This compound | Methanol (CH₃OH) | H₂SO₄ (conc.) | Methyl 2,6-diiodo-4-methylbenzoate |

Decarboxylation is the removal of the carboxyl group, usually with the release of carbon dioxide (CO₂). libretexts.org The decarboxylation of simple aromatic carboxylic acids like benzoic acid is difficult and often requires high temperatures and harsh conditions, such as heating with soda lime (a mixture of NaOH and CaO). libretexts.org

The reaction proceeds by converting the carboxylic acid to its sodium salt, followed by heating to eliminate the carboxylate group and replace it with a hydrogen atom. libretexts.org Applying this to this compound would be expected to produce 1,3-diiodo-5-methylbenzene.

Recent advances have shown that decarboxylation can be achieved under milder conditions. For example, photoinduced, copper-catalyzed decarboxylative hydroxylation of benzoic acids can occur at temperatures as low as 35 °C. nih.gov However, the efficiency of decarboxylation can be influenced by the electronic nature of other substituents on the ring. nih.gov For many β-keto acids, decarboxylation occurs readily upon heating through a cyclic transition state, but this specific pathway is not available for simple benzoic acids. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling Analogies)

This compound is a versatile substrate for metal-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation. The presence of two reactive carbon-iodine (C-I) bonds allows for sequential or double coupling reactions, enabling the synthesis of complex molecular architectures. The reactivity of these C-I bonds is generally higher than that of corresponding C-Br or C-Cl bonds, making iodinated compounds like this compound highly desirable substrates. thieme-connect.comacs.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound. acs.org In the case of dihalogenated substrates, regioselectivity can often be controlled. For instance, in the Suzuki-Miyaura coupling of 2,6-dihalopurines, the reaction can be directed to a specific halogen by adjusting the reaction conditions and the stoichiometry of the boronic acid. nih.gov This principle can be extended to this compound, where a stepwise coupling could potentially yield mono- and di-arylated products. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. acs.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the higher reactivity of the C-I bonds in this compound makes it a suitable candidate for this transformation. Double Heck reactions on dihaloarenes are also possible, which could lead to the formation of disubstituted alkene products. The reaction typically proceeds in the presence of a base and a palladium catalyst. wikipedia.orgresearchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The regioselectivity of the Sonogashira coupling on dihalogenated aromatic compounds is influenced by the nature of the halogen and the electronic properties of the ring. For dihaloarenes, the coupling often occurs preferentially at the more reactive halide position. libretexts.org In the case of this compound, the two identical iodine atoms would likely lead to a mixture of mono- and di-alkynylated products, depending on the reaction stoichiometry.

Table 1: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl derivatives |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | Aryl-substituted alkenes |

Oxidative and Reductive Transformations of the Aromatic Core

The aromatic core of this compound can undergo both oxidative and reductive transformations, targeting either the substituents or the aromatic ring itself.

Oxidative Transformations: The oxidation of iodinated benzoic acids can lead to the formation of hypervalent iodine compounds. For example, the oxidation of 2-iodobenzoic acid can produce 2-iodoxybenzoic acid (IBX), a powerful and selective oxidizing agent. acs.org A study on the oxidation of various iodinated phthalic and benzoic acids using a nitric-sulfuric acid mixture revealed the formation of iodoxy derivatives, where the iodine atoms are oxidized to a higher oxidation state. acs.org It was observed that the position of the iodine atoms and other substituents on the aromatic ring significantly influences the outcome of the oxidation. acs.org The methyl group of this compound could also be susceptible to oxidation under certain conditions, potentially yielding a dicarboxylic acid derivative. For instance, p-iodotoluene can be oxidized to 4-iodobenzoic acid using potassium permanganate (B83412). wikipedia.org

Reductive Transformations: The carbon-iodine bonds in this compound are susceptible to reduction. Dehalogenation, the removal of a halogen atom, can be achieved through various methods, including catalytic hydrogenation or using reducing agents. wikipedia.org The bond dissociation energy of a C-I bond is lower than that of C-Br and C-Cl bonds, making deiodination a relatively facile process. wikipedia.org Photocatalytic dehalogenation using titanium dioxide has been reported for o-iodobenzoic acid, suggesting a potential pathway for the reduction of this compound. nih.gov This process involves the generation of iodide species from the parent compound. nih.gov Furthermore, selective dehalogenation of aryl halides containing other functional groups is possible, which could be applied to selectively remove one or both iodine atoms from this compound while preserving the carboxylic acid and methyl groups. google.com

Reaction Kinetics and Thermodynamic Studies

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product distributions.

Reaction Kinetics: The kinetics of cross-coupling reactions are influenced by several factors, including the nature of the halide, the catalyst, the ligands, and the reaction temperature. In Suzuki-Miyaura reactions, the oxidative addition of the palladium catalyst to the aryl halide is often the rate-determining step. researchgate.net The rate of this step generally follows the trend I > Br > Cl, which is consistent with the C-X bond dissociation energies. thieme-connect.com Kinetic studies on the coupling of aryl halides have provided insights into the reaction mechanisms and the factors that influence the reaction rate. nih.gov For diiodo compounds, the kinetics of the first and second coupling reactions may differ due to changes in the electronic and steric environment of the remaining C-I bond after the first coupling.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Iodoxybenzoic acid (IBX) |

| 4-Iodobenzoic acid |

| p-Iodotoluene |

| o-Iodobenzoic acid |

| Palladium(0) |

| Palladium(II) acetate (B1210297) |

| Triphenylphosphine |

| Copper(I) iodide |

| Potassium permanganate |

| Titanium dioxide |

| Nitric acid |

Design, Synthesis, and Characterization of Novel Derivatives and Analogues

Structural Modifications at the Carboxyl Group

The carboxylic acid functional group is a versatile handle for derivatization, readily undergoing conversion to esters, amides, and salts.

The conversion of the carboxyl group of 2,6-diiodo-4-methylbenzoic acid into ester and amide functionalities introduces a wide range of chemical diversity.

Esterification: Ester derivatives are typically synthesized through acid-catalyzed esterification (Fischer esterification) by reacting the parent acid with an appropriate alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. Alternatively, milder conditions can be employed, such as reaction with an alkyl halide in the presence of a base, or by using coupling agents. For instance, the synthesis of methyl 2,6-diiodo-4-methylbenzoate would involve reacting the acid with methanol.

Amidation: Amide derivatives are prepared by reacting this compound with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid, which can be achieved by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with the desired amine. Modern methods often utilize peptide coupling agents (e.g., DCC, EDC) which facilitate amide bond formation under milder conditions, directly from the carboxylic acid and amine, thus avoiding the harsh conditions of acyl chloride formation.

Table 1: Examples of Ester and Amide Derivatives of this compound

| Derivative Name | Functional Group | Reactant(s) | Typical Synthesis Method |

| Methyl 2,6-diiodo-4-methylbenzoate | Ester | Methanol | Fischer Esterification |

| Ethyl 2,6-diiodo-4-methylbenzoate | Ester | Ethanol | Fischer Esterification |

| N-Methyl-2,6-diiodo-4-methylbenzamide | Amide | Methylamine | Acyl Chloride or Coupling Agent |

| N,N-Dimethyl-2,6-diiodo-4-methylbenzamide | Amide | Dimethylamine | Acyl Chloride or Coupling Agent |

The acidic proton of the carboxyl group can be readily removed by treatment with a suitable base to form carboxylate salts. The preparation typically involves dissolving this compound in an appropriate solvent and adding a stoichiometric amount of an inorganic base, such as sodium hydroxide, potassium carbonate, or calcium hydroxide. The resulting salt can then be isolated by precipitation or by evaporation of the solvent.

Characterization of these salt forms is essential to confirm their formation and purity. Infrared (IR) spectroscopy is a key technique, where the formation of the salt is indicated by the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of a strong, characteristic asymmetric stretching vibration of the carboxylate anion (COO⁻). Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis are also used to confirm the structure and stoichiometry of the salt. The physical properties, such as melting point and solubility, of the salt forms are typically distinct from the parent acid.

Modifications at the Methyl Group

The benzylic methyl group is another key site for synthetic modification, allowing for oxidation or halogenation to introduce new functionalities.

The methyl group on the aromatic ring can be selectively oxidized to yield either a formyl (aldehyde) or a carboxyl group, leading to the synthesis of 2,6-diiodo-4-formylbenzoic acid or 2,6-diiodoterephthalic acid, respectively.

Aldehyde Synthesis: Selective oxidation to the aldehyde stage requires carefully controlled reaction conditions to prevent over-oxidation to the carboxylic acid. Methods for the site-selective oxidation of methylarenes often employ specific oxidizing agents. nih.gov Electrochemical methods have also been shown to be effective for the site-selective oxidation of methyl groups on heterocyclic scaffolds to aldehydes (via acetal (B89532) intermediates). nih.gov

Carboxylic Acid Synthesis: More forceful oxidation of the methyl group leads to the formation of a second carboxylic acid group, yielding 2,6-diiodoterephthalic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification, or by using chromic acid. Catalytic aerobic oxidation, using catalysts based on cobalt or manganese in the presence of radical initiators, represents a more modern and environmentally conscious approach. organic-chemistry.org

Table 2: Products from the Oxidation of the Methyl Group

| Product Name | Functional Group Added | Typical Oxidizing Reagent(s) |

| 2,6-Diiodo-4-formylbenzoic acid | Aldehyde | Mild Oxidants (e.g., CrO₂(OAc)₂) |

| 2,6-Diiodoterephthalic acid | Carboxylic Acid | Strong Oxidants (e.g., KMnO₄, H₂CrO₄) |

Halogenation of the benzylic methyl group proceeds via a free-radical mechanism. libretexts.org This type of reaction is typically initiated by ultraviolet (UV) light or a chemical radical initiator (e.g., AIBN) and involves reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for selective bromination or chlorination, respectively.

The reaction can lead to a mixture of products, including 2,6-diiodo-4-(halomethyl)benzoic acid, 2,6-diiodo-4-(dihalomethyl)benzoic acid, and 2,6-diiodo-4-(trihalomethyl)benzoic acid. libretexts.org The degree of halogenation can be controlled to some extent by the stoichiometry of the halogenating agent used. For example, using one equivalent of NBS would favor the formation of the mono-brominated product. These halogenated derivatives are valuable synthetic intermediates, as the benzylic halide can be readily displaced by various nucleophiles to introduce a wide array of other functional groups.

Substitution Pattern Variations on the Aromatic Ring

The synthesis of constitutional isomers and analogues of this compound, where the positions of the iodo and methyl substituents on the benzene (B151609) ring are altered, is crucial for studying structure-activity relationships. The properties of a substituted benzoic acid can be significantly influenced by the specific placement of substituents due to differing electronic and steric effects.

For example, the synthesis of an analogue like 2-Bromo-4-methylbenzoic acid involves different synthetic routes, often starting from commercially available precursors like 4-methylaniline or 2-bromo-4-methylaniline. nih.govbldpharm.com The synthesis of di-iodinated analogues with different substitution patterns, such as 2,4-diiodo-6-methylbenzoic acid or 3,5-diiodo-4-methylbenzoic acid, would require multi-step synthetic sequences starting from appropriately substituted precursors. The choice of starting material and the sequence of reactions (e.g., iodination, methylation, carboxylation) are critical to achieving the desired substitution pattern. Characterization of these isomers relies heavily on spectroscopic techniques, particularly ¹H and ¹³C NMR, where the coupling patterns and chemical shifts of the aromatic protons provide definitive information about the substituent positions on the ring.

Introduction of Additional Halogens (e.g., Tribrominated, Triiodinated Analogs)

The synthesis of polyhalogenated benzoic acid derivatives is of interest for creating compounds with altered electronic properties, lipophilicity, and potential for halogen bonding interactions. nih.gov The introduction of a third halogen atom onto the this compound ring would result in a trihalogenated analogue. The position of the incoming halogen would be dictated by the directing effects of the existing substituents.

The two iodine atoms and the methyl group are ortho, para-directing, while the carboxylic acid group is a meta-director. Considering the substitution pattern of this compound, the available positions for further substitution are C3 and C5. Both positions are ortho to an iodine atom and meta to the carboxylic acid group. The methyl group is para to the C4 position. Therefore, electrophilic aromatic substitution, such as bromination or iodination, would be expected to occur at the C3 and/or C5 positions.

The reactivity of halogens generally decreases down the group, making iodine a less reactive halogen than bromine or chlorine. purdue.eduyoutube.comyoutube.com The introduction of an additional iodine atom to form a triiodinated analogue would likely require strong iodinating reagents and potentially harsh reaction conditions. Similarly, the introduction of bromine to create a diiodo-bromo-4-methylbenzoic acid derivative could be achieved using standard brominating agents.

It is important to note that the steric hindrance from the two bulky iodine atoms at the C2 and C6 positions might influence the feasibility and yield of introducing a third halogen at the adjacent C3 or C5 positions.

Table 1: Potential Trihalogenated Analogs of this compound

| Compound Name | Parent Compound | Additional Halogen(s) | Potential Position(s) of Additional Halogen(s) |

| 3-Bromo-2,6-diiodo-4-methylbenzoic acid | This compound | Bromine | C3 or C5 |

| 3,5-Dibromo-2,6-diiodo-4-methylbenzoic acid | This compound | Bromine | C3 and C5 |

| 2,3,6-Triiodo-4-methylbenzoic acid | This compound | Iodine | C3 or C5 |

| 2,3,5,6-Tetraiodo-4-methylbenzoic acid | This compound | Iodine | C3 and C5 |

Incorporation of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic ring of this compound can significantly modify its electronic and, consequently, its chemical and biological properties.

Electron-Withdrawing Groups:

A common strategy to introduce an EWG is through nitration. The nitration of a substituted benzoic acid typically involves treatment with a mixture of nitric acid and sulfuric acid. For this compound, the directing effects of the substituents would favor nitration at the C3 and C5 positions, which are meta to the deactivating carboxyl group. patsnap.comgoogle.com The resulting nitro-derivatives can serve as precursors for other functional groups. For example, reduction of the nitro group can yield an amino group. The synthesis of 3-methyl-2-nitrobenzoic acid from 2-nitro-m-xylene has been reported, highlighting the feasibility of selective oxidation in the presence of a nitro group. googleapis.com

Electron-Donating Groups:

The introduction of an amino group, a strong EDG, can be achieved through the reduction of a nitro-substituted precursor. For instance, 2-amino-3,5-diiodobenzoic acid has been synthesized and characterized, demonstrating that amino and diiodo substituents can coexist on a benzoic acid ring. nih.gov The synthesis of 3-amino-4-methylbenzoic acid is also well-established. sigmaaldrich.com An alternative route to introduce an amino group could involve Hofmann or Curtius rearrangement of an amide derivative of a dicarboxylic acid precursor, although this would be a more complex synthetic route.

Alkoxy groups are another class of important EDGs. The synthesis of alkoxy-substituted benzoic acids can be achieved through various methods, including the Williamson ether synthesis on a corresponding phenol (B47542) derivative.

Table 2: Potential Derivatives with Electron-Donating and Electron-Withdrawing Groups

| Compound Name | Parent Compound | Functional Group | Type of Group | Potential Position(s) |

| 2,6-Diiodo-3-nitro-4-methylbenzoic acid | This compound | -NO₂ | Electron-Withdrawing | C3 or C5 |

| 3-Amino-2,6-diiodo-4-methylbenzoic acid | This compound | -NH₂ | Electron-Donating | C3 or C5 |

| 2,6-Diiodo-3-methoxy-4-methylbenzoic acid | This compound | -OCH₃ | Electron-Donating | C3 or C5 |

Synthesis of Diiodo-Substituted Phenol Analogues

The conversion of a benzoic acid to a phenol is a valuable transformation that can be achieved through decarboxylative hydroxylation. d-nb.infonih.govnih.govdntb.gov.ua This process involves the removal of the carboxylic acid group and its replacement with a hydroxyl group. Several methods have been developed for this transformation, some of which are performed under mild conditions and are tolerant of various functional groups, including halogens. beilstein-journals.orgorgsyn.orgorgsyn.orgnih.gov

One promising approach involves a copper-catalyzed decarboxylative hydroxylation. d-nb.infonih.gov This method has been shown to be effective for a broad range of substituted benzoic acids. The reaction proceeds via the formation of a copper carboxylate, which upon photoinduced ligand-to-metal charge transfer (LMCT), undergoes radical decarboxylation. The resulting aryl radical can then be trapped by a copper species to form the phenol. Given the presence of the iodo-substituents, the reaction conditions would need to be carefully optimized to avoid undesired side reactions.

Another method involves the use of hypervalent iodine reagents. For example, the combination of PhI(OAc)₂ and I₂ has been used for the decarboxylative acetoxylation of certain carboxylic acids, which can then be hydrolyzed to the corresponding phenols. beilstein-journals.org

The successful application of these methods would lead to the synthesis of 2,6-diiodo-4-methylphenol, a valuable intermediate for the synthesis of other derivatives, such as ethers and esters at the phenolic hydroxyl group.

Table 3: Synthesis of Diiodo-Substituted Phenol Analogue

| Starting Material | Target Compound | Reaction Type | Key Reagents (Examples) |

| This compound | 2,6-Diiodo-4-methylphenol | Decarboxylative Hydroxylation | Copper salts/photocatalysis, Hypervalent iodine reagents |

Synthesis and Characterization of Biologically Relevant Benzoic Acid Derivatives

Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govontosight.aiijcrt.org The introduction of halogens and other functional groups can modulate these activities.

For instance, a series of halogenated benzoic acid derivatives have been synthesized and evaluated as potent antagonists of Very Late Antigen-4 (VLA-4), which is involved in inflammatory processes. nih.gov The introduction of chlorine or bromine at the 3-position of a central benzene ring in a diphenylurea-containing benzoic acid derivative led to improved pharmacokinetic properties. This suggests that the strategic placement of halogens on a benzoic acid scaffold can be a viable strategy for developing new therapeutic agents.

Furthermore, studies on halogenated compounds produced by fungi, such as Bjerkandera adusta, have revealed that mono-halogenated benzoic acid derivatives can exhibit bioactivity, for example, by affecting the proteostasis network in cells. nih.gov Although these are not di-iodinated compounds, they highlight the principle that halogenation can impart biological activity.

The synthesis of biologically relevant derivatives of this compound could involve the esterification or amidation of the carboxylic acid group. These reactions are generally straightforward and can be used to couple the benzoic acid core with other biologically active molecules or pharmacophores.

Table 4: Examples of Biologically Active Substituted Benzoic Acid Derivatives

| Compound Class | Substitution Pattern | Biological Activity | Reference |

| Diphenylurea Benzoic Acids | Halogenated (Cl, Br) | VLA-4 Antagonist (Anti-inflammatory) | nih.gov |

| Fungal Metabolites | Mono-halogenated | Proteostasis Network Modulation | nih.gov |

| Various Benzoic Acid Derivatives | General | Antimicrobial, Anticancer, etc. | ontosight.aiijcrt.org |

Advanced Research Applications and Potential in Chemical Synthesis

Role as a Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the carbon-iodine bonds in 2,6-Diiodo-4-methylbenzoic acid positions it as a versatile precursor for constructing more intricate molecular architectures. The presence of two iodine atoms offers multiple reaction sites for building complex frameworks through various cross-coupling reactions.

Diaryl ethers are an important class of compounds found in natural products and pharmaceuticals. The synthesis of these structures often relies on coupling reactions between an aryl halide and a phenol (B47542). This compound serves as an excellent starting material for creating sterically hindered or electronically specific diaryl ethers. The two iodine atoms can participate in copper-catalyzed Ullmann condensations or palladium-catalyzed Buchwald-Hartwig and Suzuki coupling reactions. umass.edu In these processes, the iodine atoms act as leaving groups, allowing for the formation of a C-O bond with a phenol derivative. This approach is highly valued for its ability to construct the diaryl ether backbone, which is a key scaffold in molecules with potential inhibitory actions against enzymes like acetylcholinesterase and carbonic anhydrase. nih.gov The ability to form these linkages is fundamental to creating diverse libraries of diaryl ether derivatives for further study. researchgate.net

Aromatic compounds bearing multiple iodine atoms are of interest for their applications in materials science and as intermediates in organic synthesis. Due to its existing di-iodo substitution, this compound is an ideal foundational molecule for the synthesis of more heavily iodinated aromatic systems. It can be subjected to further iodination reactions or used in coupling protocols with other iodinated molecules to build larger, polyiodinated superstructures. The compound's structure provides a rigid scaffold upon which additional iodine atoms or other functional groups can be installed, leading to materials with unique electronic or physical properties.

Applications in Crystallography and Structural Biology

The determination of the three-dimensional structure of proteins and other biomolecules is crucial for understanding their function. X-ray crystallography is a primary technique for this, but it faces a significant challenge known as the "phase problem."

Heavy-atom labeling is a well-established method to overcome the phase problem in X-ray crystallography. nih.gov The technique involves introducing atoms of high atomic number (heavy atoms) into the protein crystal. nih.gov These atoms scatter X-rays much more strongly than the lighter atoms (carbon, nitrogen, oxygen) that constitute the bulk of the protein, producing measurable differences in the diffraction pattern that can be used to calculate the initial phases. nih.gov

With two iodine atoms, this compound is a prime candidate for use as a heavy-atom phasing reagent. Iodine's high electron density makes it an excellent X-ray scatterer. nih.gov This compound can be soaked into protein crystals, where it can bind to specific sites on the protein surface. Its utility is analogous to other multi-halogenated aromatic acids, such as 5-amino-2,4,6-triiodoisophthalic acid (I3C), which have been successfully used to phase protein crystal structures. nih.govnih.gov By binding to a macromolecule, this compound can provide the necessary signal to solve complex biological structures.

Ligand Design in Coordination Chemistry and Catalysis

The development of novel ligands is central to advancing the field of catalysis, enabling new types of chemical transformations with high efficiency and selectivity.

This compound has been identified as a suitable ligand for use in C-H activation reactions. sigmaaldrich.com In this role, the carboxylic acid group can coordinate to a metal center, while the bulky iodine atoms and the methyl group can influence the steric and electronic environment around the metal. This modulation is critical for controlling the reactivity and selectivity of the catalyst. C-H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds, and the design of effective ligands is key to the success of these transformations. The specific structure of this compound makes it a valuable component in the development of new catalytic systems for this purpose. sigmaaldrich.com

Ligands for Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the resulting MOF's structure, porosity, and functional properties. While extensive research has been conducted on various carboxylate-based ligands for MOF synthesis, the application of this compound in this field is a more specialized area of investigation.

Currently, detailed research findings and specific examples of MOFs synthesized using this compound as the primary or secondary ligand are limited in publicly accessible scientific literature. The synthesis of such MOFs would typically involve solvothermal or hydrothermal methods, reacting the deprotonated form of the acid with a suitable metal salt in a high-boiling point solvent. The characterization of any resulting crystalline material would involve techniques such as single-crystal X-ray diffraction to determine the precise three-dimensional structure.

| Potential MOF Synthesis Parameters | Description |

| Metal Ions | Transition metals (e.g., Zn, Cu, Co, Ni), Lanthanides |

| Synthesis Method | Solvothermal, Hydrothermal |

| Solvents | N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol |

| Characterization | Single-Crystal X-ray Diffraction, Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), Gas Adsorption Analysis |

This table represents a generalized approach to MOF synthesis and does not reflect specific experimental data for this compound-based MOFs due to a lack of available literature.

Formation and Study of Coordination Complexes with Transition Metals

The formation of coordination complexes with transition metals is a fundamental aspect of inorganic and organometallic chemistry. The carboxylate group of this compound can act as a mono- or bidentate ligand, binding to transition metal centers to form discrete molecular complexes. The nature of the resulting complex, including its geometry, stability, and reactivity, is influenced by the metal ion, the coordination mode of the ligand, and the presence of other ancillary ligands.

The iodine atoms on the ligand can participate in halogen bonding, a non-covalent interaction that can play a significant role in the solid-state packing of these complexes, leading to the formation of supramolecular architectures. The study of these complexes can provide insights into fundamental aspects of coordination chemistry and may lead to applications in areas such as catalysis and materials science.

As with its application in MOFs, specific, publicly available research detailing the synthesis and comprehensive characterization of transition metal complexes with this compound is not widely documented. The synthesis would typically involve the reaction of the acid with a transition metal salt in a suitable solvent. Characterization would rely heavily on techniques like X-ray crystallography to elucidate the molecular structure and spectroscopy (e.g., FT-IR, UV-Vis) to probe the coordination environment of the metal ion.

| Potential Transition Metal Complex Characteristics | Details |

| Transition Metals | First-row (e.g., Fe, Co, Ni, Cu, Zn), Second-row (e.g., Ru, Rh, Pd), Third-row (e.g., Re, Os, Ir, Pt) |

| Coordination Modes | Monodentate, Bidentate (chelating or bridging) |

| Potential Geometries | Octahedral, Tetrahedral, Square Planar (depending on the metal and other ligands) |

| Characterization Methods | X-ray Crystallography, FT-IR Spectroscopy, UV-Vis Spectroscopy, Elemental Analysis, Nuclear Magnetic Resonance (NMR) Spectroscopy |

This table outlines general possibilities for coordination complexes and does not represent specific experimental findings for this compound due to the absence of detailed published research.

Future Research Directions and Methodological Innovations

Development of More Efficient and Environmentally Benign Synthetic Routes

The traditional synthesis of iodinated aromatic compounds often involves harsh reagents and produces significant waste. Future research will likely prioritize the development of more efficient and ecologically friendly methods for synthesizing 2,6-diiodo-4-methylbenzoic acid.

One promising avenue is the application of transition-metal-free decarboxylative iodination. This approach, which utilizes readily available benzoic acids and molecular iodine (I₂), offers a potentially greener alternative to classical methods that often require stoichiometric amounts of silver salts. acs.org The development of a protocol tailored for 4-methylbenzoic acid could provide a scalable and atom-economical route to its diiodo derivative.

Another area of focus will be the use of advanced catalytic systems. For instance, iridium-catalyzed C-H activation/iodination has been shown to be highly efficient for the ortho-iodination of a variety of benzoic acids under mild conditions, without the need for bases or other additives. acs.org Adapting such a system for the di-iodination of 4-methylbenzoic acid could lead to a highly selective and efficient synthesis. Furthermore, exploring solvent-free iodination methods, such as those using mechanical grinding with solid iodine and a catalyst like silver nitrate (B79036) (AgNO₃), could significantly reduce the environmental impact by eliminating the need for hazardous solvents. mdpi.com Research into these green chemical approaches will be crucial for the sustainable production of this compound.

Exploration of Novel Reactivity and Catalytic Applications

The unique electronic and steric properties of this compound, imparted by the two ortho iodine atoms and the para-methyl group, make it a compelling candidate for various catalytic applications. The presence of iodine atoms suggests its potential as a substrate or precursor in cross-coupling reactions, a cornerstone of modern organic synthesis. youtube.comrwth-aachen.de

Future investigations will likely explore the reactivity of this compound in reactions such as the Suzuki-Miyaura cross-coupling. nih.govnih.gov The ability to selectively functionalize one or both C-I bonds would open up pathways to a wide range of novel di- and mono-substituted benzoic acid derivatives. The steric hindrance from the ortho-iodine atoms and the electronic influence of the methyl group could lead to unique reactivity and selectivity profiles compared to other diiodobenzoic acids.

Moreover, this compound could serve as a ligand in transition-metal catalysis. The carboxylic acid group can act as an anchoring point, while the iodine atoms could engage in secondary interactions, potentially influencing the catalytic activity and selectivity of the metal center. Its use as a ligand in C-H activation processes is a particularly interesting avenue for exploration. sigmaaldrich.comhmdb.ca Research in this area could lead to the discovery of new catalytic systems for a variety of chemical transformations.

Integration of Advanced Spectroscopic Techniques for in situ Reaction Monitoring

To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the integration of advanced spectroscopic techniques for real-time, in situ monitoring is essential. Future studies on the synthesis and reactions of this compound will benefit greatly from these technologies.

Techniques such as inline Fourier-transform infrared (FTIR) and Raman spectroscopy can provide a direct window into a reacting system. spectroscopyonline.comyoutube.com For example, during the iodination of 4-methylbenzoic acid, these methods could be used to track the consumption of the starting material and the formation of the mono- and di-iodinated products in real time. youtube.com This would allow for precise control over reaction conditions to maximize the yield of the desired product and minimize byproducts. Raman spectroscopy, in particular, is well-suited for monitoring reactions in slurries and can provide detailed information about changes in molecular vibrations as the reaction progresses. nih.govinsolidotech.org

Furthermore, in situ nuclear magnetic resonance (NMR) spectroscopy could provide detailed structural information about intermediates and products as they form. While not yet widely applied to this specific compound, the general principles of in situ monitoring will be invaluable for elucidating reaction pathways and kinetics. rsc.org

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. Future research on this compound will undoubtedly leverage advanced computational modeling to accelerate discovery.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. nih.gov Such studies can provide insights into the stability of different conformers and the nature of the C-I bonds. This information is crucial for understanding the compound's reactivity in various chemical transformations. For instance, DFT can be used to model the transition states of potential reactions, helping to predict the most favorable reaction pathways and conditions. nih.gov

Moreover, computational screening can be used to predict the properties of a library of virtual derivatives of this compound. This "predictive synthesis" approach can help identify candidates with desired electronic or steric properties for specific applications, such as in catalysis or materials science, before committing to their synthesis in the lab. scielo.org.zaresearchgate.net This synergy between computational modeling and experimental work will be a hallmark of future research in this area.

Investigation of Supramolecular Chemistry in Complex Systems

The ability of this compound to participate in both hydrogen bonding (via its carboxylic acid group) and halogen bonding (via its iodine atoms) makes it a fascinating building block for supramolecular chemistry. nih.govnih.gov Future research will likely delve into the design and synthesis of complex, multi-component assemblies based on this molecule.

The interplay between hydrogen and halogen bonds can be used to construct extended one-, two-, and three-dimensional networks with predictable connectivity and dimensionality. nih.gov By co-crystallizing this compound with various halogen bond acceptors (e.g., N-heterocycles) and hydrogen bond acceptors, it should be possible to create a diverse range of supramolecular architectures. nih.govsemanticscholar.orgrsc.org The strength and directionality of the I···N or I···O halogen bonds can be fine-tuned by the choice of the co-former, offering a high degree of control over the resulting structure.

Investigations into the properties of these supramolecular systems, such as their thermal stability, porosity, and photophysical properties, will be a key area of future research. The insights gained from studying the supramolecular chemistry of this compound will not only advance the field of crystal engineering but may also lead to the development of new functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.